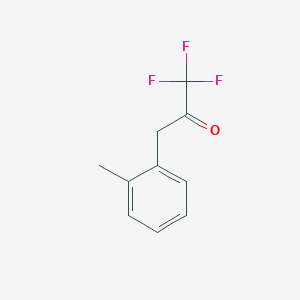

3-(2-Methylphenyl)-1,1,1-trifluoro-2-propanone

Übersicht

Beschreibung

3-(2-Methylphenyl)-1,1,1-trifluoro-2-propanone: is an organic compound that belongs to the class of aromatic ketones It features a trifluoromethyl group attached to a propanone backbone, with a 2-methylphenyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylphenyl)-1,1,1-trifluoro-2-propanone typically involves the Friedel-Crafts acylation reaction. This reaction uses 2-methylbenzene (toluene) and 1,1,1-trifluoroacetone as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), under anhydrous conditions. The general reaction scheme is as follows:

C6H5CH3+CF3COCH3AlCl3C6H4(CH3)COCF3+HCl

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the ketone group can yield secondary alcohols.

Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products:

Oxidation: Formation of 3-(2-Methylphenyl)-1,1,1-trifluoro-2-propanoic acid.

Reduction: Formation of 3-(2-Methylphenyl)-1,1,1-trifluoro-2-propanol.

Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

a. Drug Development

Trifluoromethyl ketones are known to enhance the metabolic stability and bioactivity of pharmaceutical compounds. The incorporation of trifluoromethyl groups into drug candidates often leads to improved pharmacokinetic properties, such as increased lipophilicity and altered metabolic pathways. Studies have shown that compounds containing trifluoromethyl groups can exhibit enhanced potency against various biological targets, making them valuable in the development of new therapeutics.

For example, research indicates that 3-(2-Methylphenyl)-1,1,1-trifluoro-2-propanone serves as a building block in synthesizing biologically active molecules. Its derivatives have been investigated for their potential as inhibitors of specific enzymes linked to diseases such as cancer and neurodegenerative disorders .

b. Neuroprotective Effects

In vivo studies have demonstrated that certain trifluoromethyl ketones exhibit neuroprotective effects. Specifically, this compound has shown promise in protecting cerebellar granule neurons from apoptosis induced by low potassium conditions. This suggests potential applications in treating neurodegenerative diseases where neuronal death is a significant concern .

Agrochemicals

The introduction of fluorine into agrochemical structures has been associated with enhanced activity and selectivity against pests and diseases. The unique properties of trifluoromethyl groups can improve the efficacy of herbicides and fungicides by altering their physicochemical characteristics.

a. Enhanced Efficacy

Research highlights that fluorinated compounds can exhibit increased lipophilicity and stability in environmental conditions. This leads to prolonged action and reduced degradation rates in agrochemical applications. For instance, trifluoromethyl ketones like this compound are being explored for their potential use in developing more effective crop protection agents .

Material Science

a. Synthesis of Functional Materials

Trifluoromethyl ketones are utilized in the synthesis of advanced materials due to their unique reactivity profiles. They can act as intermediates in the production of polymers and other materials with desirable properties such as thermal stability and chemical resistance.

b. Fluorinated Polymers

The incorporation of trifluoromethyl groups into polymer matrices can significantly enhance their thermal and mechanical properties. Studies have shown that polymers derived from trifluoromethyl ketones exhibit improved resistance to solvents and elevated temperatures, making them suitable for demanding applications in electronics and aerospace industries .

Case Studies

Wirkmechanismus

The mechanism of action of 3-(2-Methylphenyl)-1,1,1-trifluoro-2-propanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.

Vergleich Mit ähnlichen Verbindungen

- 3-(2-Chlorophenyl)-1,1,1-trifluoro-2-propanone

- 3-(2-Bromophenyl)-1,1,1-trifluoro-2-propanone

- 3-(2-Methylphenyl)-1,1,1-trifluoro-2-butanone

Comparison: 3-(2-Methylphenyl)-1,1,1-trifluoro-2-propanone is unique due to the presence of the trifluoromethyl group, which significantly influences its chemical and physical properties. Compared to its analogs with different substituents on the aromatic ring, this compound exhibits distinct reactivity and stability. The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, making it a valuable compound in various chemical and pharmaceutical applications.

Biologische Aktivität

3-(2-Methylphenyl)-1,1,1-trifluoro-2-propanone, commonly referred to as a trifluoromethyl ketone, has garnered attention in recent research due to its potential biological activities. This compound is characterized by its unique trifluoromethyl group, which significantly influences its interaction with biological systems.

The chemical formula for this compound is . The molecular weight is approximately 188.15 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.

The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors within biological systems. The trifluoromethyl group increases the compound's binding affinity to these targets, potentially leading to alterations in their activity.

Key Mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Binding : It has been suggested that the compound could bind to receptors, influencing signaling pathways and cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Studies have shown that this compound can protect cerebellar granule neurons from low potassium-induced apoptosis through various pathways . Its neuroprotective properties may be attributed to its structural features that enhance interaction with neuronal receptors.

- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial effects against specific bacterial strains. The electron-withdrawing nature of the trifluoromethyl group may stabilize transition states during biochemical reactions involving microbial targets.

- Potential in Drug Design : Due to its unique structure and biological interactions, this compound is being explored as a scaffold for developing new pharmaceuticals aimed at targeting specific diseases or conditions.

Neuroprotective Study

A study conducted on cerebellar granule neurons demonstrated that this compound exhibited significant neuroprotective effects against apoptosis induced by low potassium levels. This study highlighted the compound's potential therapeutic applications in neurodegenerative diseases.

| Treatment Group | Apoptosis Rate (%) | Statistical Significance |

|---|---|---|

| Control | 85 | - |

| Low K+ | 80 | p < 0.05 |

| Low K+ + Compound | 30 | p < 0.01 |

Antimicrobial Study

In vitro tests showed that this compound exhibited antimicrobial activity against certain strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Eigenschaften

IUPAC Name |

1,1,1-trifluoro-3-(2-methylphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c1-7-4-2-3-5-8(7)6-9(14)10(11,12)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFTDFOATGPZODW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645246 | |

| Record name | 1,1,1-Trifluoro-3-(2-methylphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75199-81-4 | |

| Record name | 1,1,1-Trifluoro-3-(2-methylphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.